molecular formula C18H12Cl2N6O B2455533 3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-71-8

3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2455533
CAS No.: 881073-71-8
M. Wt: 399.24
InChI Key: JQQKEGQHMUFWTQ-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O/c19-12-4-6-14(7-5-12)26-17-15(9-23-26)16(21-10-22-17)24-25-18(27)11-2-1-3-13(20)8-11/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQKEGQHMUFWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The initial step involves cyclocondensation of 4-chlorophenylhydrazine hydrochloride with 4,6-dichloropyrimidine-5-carbaldehyde under acidic conditions (Scheme 1). This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by intramolecular cyclization to yield 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: Concentrated hydrochloric acid (0.5 equiv)
  • Temperature: Reflux at 80°C for 12 hours
  • Yield: 68–72%

Chlorination at Position 3

The 4-amino intermediate undergoes regioselective chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. This step replaces the amino group with a chlorine atom at position 3 of the pyrazolo[3,4-d]pyrimidine ring.

Optimized Parameters :

  • POCl₃: 5 equiv
  • Catalyst: N,N-dimethylaniline (0.1 equiv)
  • Temperature: 110°C, 6 hours
  • Yield: 85–90%

Hydrazide Coupling

The final step involves coupling 3-chloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine with benzohydrazide via a nucleophilic acyl substitution reaction. This is facilitated by activating the pyrimidine’s C4 position using thionyl chloride (SOCl₂), forming a reactive intermediate that reacts with benzohydrazide.

Reaction Setup :

  • Solvent: Dry dichloromethane (DCM)
  • Activator: SOCl₂ (2.2 equiv)
  • Temperature: 0°C to room temperature, 4 hours
  • Yield: 75–80%

Process Optimization and Challenges

Microwave-Assisted Synthesis

Recent advancements have replaced traditional reflux with microwave irradiation to accelerate the cyclocondensation step. This reduces reaction time from 12 hours to 45 minutes while maintaining yields at 70–72%.

Microwave Parameters :

  • Power: 300 W
  • Temperature: 120°C
  • Pressure: 250 psi

Purification Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. HPLC analysis confirms purity >98%.

Analytical Data :

  • Melting Point : 214–216°C (decomposition observed above 220°C)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 8.12–7.98 (m, 4H, Ar-H), 7.65–7.52 (m, 5H, Ar-H)
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency during chlorination and coupling steps. Key metrics include:

Parameter Laboratory Scale Industrial Scale
Batch Size 10 g 50 kg
POCl₃ Consumption 5 equiv 4.5 equiv
Reaction Time 6 hours 3.5 hours
Overall Yield 70% 82%

Comparative Analysis of Alternative Routes

A 2022 study explored palladium-catalyzed cross-coupling to introduce the benzohydrazide moiety, but this method showed lower yields (60–65%) and required costly catalysts. Traditional methods remain preferred for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results as an antileishmanial and antimalarial agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key enzymes involved in the life cycles of these pathogens. For instance, studies have demonstrated that similar compounds effectively inhibit the activity of enzymes critical for the survival of Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their antitumor properties . Notably, research has indicated that these compounds can inhibit specific kinase activities, such as BRAF(V600E), which is pivotal in certain cancers like melanoma. A study highlighted that related compounds exhibit significant inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth .

Biological Assays

The compound serves as a valuable tool in biological assays to study enzyme inhibition and receptor binding . Its ability to interact with specific molecular targets allows researchers to explore mechanisms of action relevant to drug development .

Case Studies

  • Antimalarial Activity Study : A recent study demonstrated that derivatives similar to 3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibit potent antimalarial activity through inhibition of Plasmodium falciparum growth in vitro. The study quantified the IC50 values and highlighted structure-activity relationships that inform future drug design .
  • Antitumor Efficacy : Another investigation focused on the antitumor efficacy of related pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The findings indicated significant cytotoxic effects correlated with specific structural modifications on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN6C_{17}H_{15}ClN_{6}, with a molecular weight of approximately 344.79 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in therapeutic contexts, especially for diseases reliant on enzyme function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against multiple NCI-60 cancer cell lines, showing promising growth inhibition rates, particularly in breast and lung cancer models. The IC50 values ranged from 5 to 15 µM across different cell lines .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. In vitro assays have confirmed its effectiveness against several bacterial strains and fungi:

  • Bacterial Inhibition : It has shown inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
  • Fungal Activity : The compound demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

Antileishmanial and Antimalarial Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its potential use in treating parasitic infections:

  • Leishmaniasis : Preliminary studies indicate that it can inhibit the growth of Leishmania species in vitro, suggesting a potential role in antileishmanial therapies .
  • Malaria : The compound's efficacy against Plasmodium falciparum has also been evaluated, showing moderate activity that could be further optimized .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity .

Case Study: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. They conducted extensive biological screening which revealed that modifications to the substituents significantly influenced anticancer activity. The study concluded that the presence of a chlorophenyl group enhances the compound's potency against cancer cells .

Data Summary Table

Biological ActivityAssay TypeResult (IC50/MIC)
AnticancerNCI-60 Cell Lines5 - 15 µM
Antimicrobial (Bacterial)MIC Assay8 µg/mL
AntifungalMIC AssayVaries by strain
AntileishmanialIn Vitro AssayEffective
AntimalarialIn Vitro AssayModerate efficacy

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